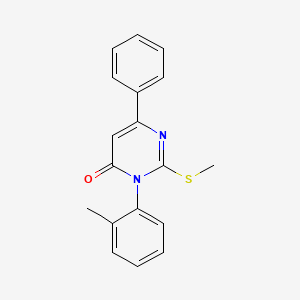

2-(methylthio)-6-phenyl-3-(o-tolyl)pyrimidin-4(3H)-one

Description

2-(Methylthio)-6-phenyl-3-(o-tolyl)pyrimidin-4(3H)-one is a pyrimidinone derivative featuring a sulfur-containing methylthio group at position 2, a phenyl ring at position 6, and an ortho-tolyl (2-methylphenyl) substituent at position 3. Its synthesis likely involves cyclocondensation reactions using 6-amino-3-methyl-2-(methylthio)pyrimidin-4(3H)-one as a precursor, combined with aromatic aldehydes under reflux or ultrasound-assisted conditions .

Properties

CAS No. |

89069-47-6 |

|---|---|

Molecular Formula |

C18H16N2OS |

Molecular Weight |

308.4 g/mol |

IUPAC Name |

3-(2-methylphenyl)-2-methylsulfanyl-6-phenylpyrimidin-4-one |

InChI |

InChI=1S/C18H16N2OS/c1-13-8-6-7-11-16(13)20-17(21)12-15(19-18(20)22-2)14-9-4-3-5-10-14/h3-12H,1-2H3 |

InChI Key |

OAYSQDJXAHWLDL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CC=C1N2C(=O)C=C(N=C2SC)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(methylthio)-6-phenyl-3-(o-tolyl)pyrimidin-4(3H)-one typically involves the condensation of appropriate aldehydes, ketones, and thiourea under specific conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated to reflux, and the product is isolated through crystallization .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and concentration, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

2-(methylthio)-6-phenyl-3-(o-tolyl)pyrimidin-4(3H)-one undergoes various chemical reactions, including:

Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced to its corresponding amine using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nitric acid, bromine, sulfuric acid.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Amines.

Substitution: Nitro derivatives, halogenated compounds.

Scientific Research Applications

2-(methylthio)-6-phenyl-3-(o-tolyl)pyrimidin-4(3H)-one has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Studied for its potential antimicrobial and antiviral activities.

Medicine: Investigated for its antitumor and antifibrotic properties.

Industry: Utilized in the development of new materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(methylthio)-6-phenyl-3-(o-tolyl)pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. For instance, its antifibrotic activity may be attributed to the inhibition of collagen prolyl 4-hydroxylases, enzymes involved in collagen synthesis. This inhibition can lead to reduced collagen production and fibrosis .

Comparison with Similar Compounds

Position 2:

- Methylthio (SCH₃): Enhances lipophilicity and resistance to oxidation compared to methoxy (OCH₃) or amino (NH₂) groups. For example, 6-methyl-2-(methylthio)pyrimidin-4(3H)-one () has a calculated logP of 0.64, making it more lipid-soluble than its methoxy counterpart .

Position 6:

- Aromatic groups: Phenyl: Provides steric bulk and hydrophobic interactions, as seen in the target compound. Electron-withdrawing groups: Bromophenyl (e.g., 6-(2-bromophenyl)-2-(methylthio)pyrimidin-4(3H)-one, ) may improve electrophilicity and reactivity in cross-coupling reactions .

Position 3:

- o-Tolyl vs.

Physicochemical Properties

Biological Activity

2-(Methylthio)-6-phenyl-3-(o-tolyl)pyrimidin-4(3H)-one is a pyrimidine derivative that has garnered attention due to its diverse biological activities. This compound belongs to a class of N-heterocycles known for their potential therapeutic applications, particularly in oncology and virology. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

The chemical structure of 2-(methylthio)-6-phenyl-3-(o-tolyl)pyrimidin-4(3H)-one can be represented as follows:

This compound features a methylthio group at the 2-position and phenyl and o-tolyl substituents at the 6 and 3 positions of the pyrimidine ring, respectively. The presence of these substituents is crucial for its biological activity.

Antitumor Activity

Research indicates that compounds structurally related to 2-(methylthio)-6-phenyl-3-(o-tolyl)pyrimidin-4(3H)-one exhibit significant anticancer properties. For instance, studies have shown that certain pyrimidine derivatives can inhibit cell proliferation in various cancer cell lines, including breast cancer and leukemia cells. The mechanism often involves the induction of apoptosis and cell cycle arrest.

Table 1: Antitumor Activity of Pyrimidine Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound A | MCF-7 (Breast) | 15.5 | Apoptosis induction |

| Compound B | HL-60 (Leukemia) | 12.0 | Cell cycle arrest |

| 2-(Methylthio)-6-phenyl-3-(o-tolyl)pyrimidin-4(3H)-one | A549 (Lung) | TBD | TBD |

Antiviral Activity

In addition to its anticancer properties, this compound has shown promise as an antiviral agent. Research has indicated that certain pyrimidine derivatives can inhibit viral replication by targeting viral enzymes or host cell pathways.

Case Study: Antiviral Efficacy

A study demonstrated that a related pyrimidine compound exhibited significant antiviral activity against the influenza virus, with an EC50 value of 25 µM. The compound's mechanism involved interference with viral RNA synthesis, showcasing its potential as a therapeutic agent against viral infections.

The biological activity of 2-(methylthio)-6-phenyl-3-(o-tolyl)pyrimidin-4(3H)-one is attributed to several mechanisms:

- Enzyme Inhibition : Many pyrimidine derivatives act as inhibitors of key enzymes involved in cancer cell metabolism and viral replication.

- Apoptosis Induction : These compounds can trigger programmed cell death pathways in malignant cells.

- Cell Cycle Regulation : They have been shown to affect the progression of the cell cycle, leading to growth inhibition.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.